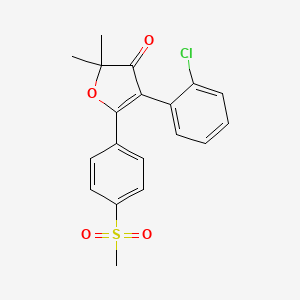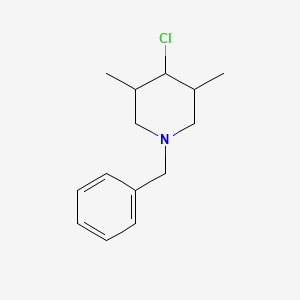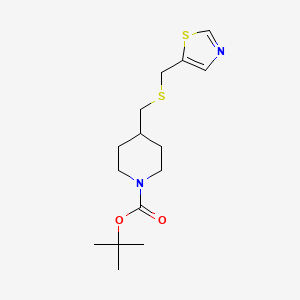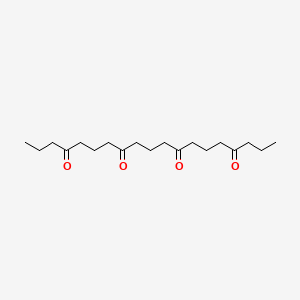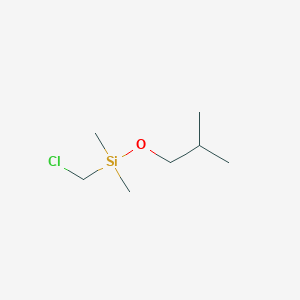
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane is a chemical compound with the molecular formula C₇H₁₇ClOSi. It is known for its unique structure, which includes a silyloxy group attached to a propane backbone. This compound is used in various chemical reactions and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane typically involves the reaction of isobutanol with chloromethyl-dimethylchlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler silane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl ethers, while oxidation can produce silanols .
Aplicaciones Científicas De Investigación
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane involves its reactivity with various nucleophiles and electrophiles. The silyloxy group can participate in forming stable intermediates, facilitating different chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl-dimethyl(2-methylpropoxy)silane
- Chloromethyl-isobutoxy-dimethylsilane
Uniqueness
2-Methyl-1-(dimethyl(chloromethyl)silyloxy)propane is unique due to its specific structure, which allows for versatile reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
58307-44-1 |
|---|---|
Fórmula molecular |
C7H17ClOSi |
Peso molecular |
180.75 g/mol |
Nombre IUPAC |
chloromethyl-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2)5-9-10(3,4)6-8/h7H,5-6H2,1-4H3 |
Clave InChI |
NKRULFYWJRNTJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CO[Si](C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


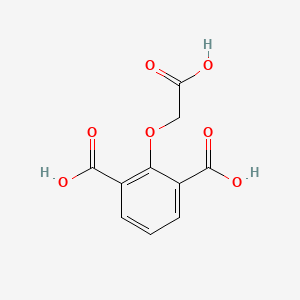
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)

![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
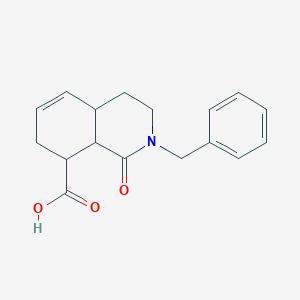


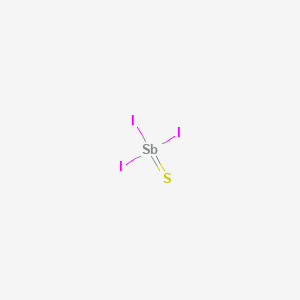
![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)
